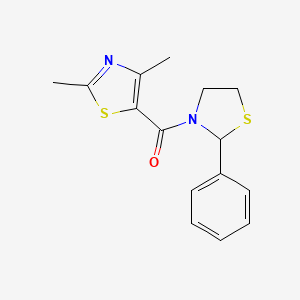![molecular formula C13H16ClNO2 B6429325 3-chloro-N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]propanamide CAS No. 1706097-83-7](/img/structure/B6429325.png)
3-chloro-N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a derivative of coumarin, which is a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .
Synthesis Analysis
The synthesis of coumarin derivatives has been considered for many organic and pharmaceutical chemists . This review includes the recent research in synthesis methods of coumarin systems, investigating their biological properties . These reported methods are carried out in the classical and non-classical conditions particularly under green condition such as using green solvent, catalyst, and other procedures .Molecular Structure Analysis
The molecular structure of similar compounds like 2H-1-Benzopyran, 3,4-dihydro- has been studied . The formula for this compound is C9H10O .Chemical Reactions Analysis
The chemical reactions of coumarin derivatives have been extensively studied . Many synthetic coumarins with a type of pharmacophoric groups at C-3, C-4, and C-7 positions have been intensively screened for different biological properties .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like 2H-1-Benzopyran, 3,4-dihydro- have been studied . The molecular weight of this compound is 134.1751 .作用机制
Target of Action
It’s worth noting that coumarin derivatives, which this compound is a part of, have been extensively studied for their biological and pharmaceutical properties . They have been found to interact with a variety of targets, including enzymes, receptors, and cellular structures, contributing to their diverse biological activities .
Mode of Action
Coumarin derivatives are known to interact with their targets in various ways, such as enzyme inhibition, receptor modulation, and interference with cellular structures . The specific interactions would depend on the structure of the derivative and the nature of the target.
Biochemical Pathways
Coumarin derivatives have been found to affect a variety of biochemical pathways, including those involved in inflammation, cancer, microbial infections, and neurological disorders . The specific pathways affected would depend on the structure of the derivative and the nature of the target.
Pharmacokinetics
Factors such as solubility, stability, and permeability can influence how well a compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
Coumarin derivatives have been found to exhibit a variety of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects . The specific effects would depend on the structure of the derivative, the nature of the target, and the biochemical pathways affected.
Action Environment
The action of 3-chloro-N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]propanamide, like other chemical compounds, can be influenced by various environmental factors. These can include pH, temperature, presence of other compounds, and specific characteristics of the biological environment . For instance, the compound’s stability, solubility, and reactivity can be affected by these factors, which in turn can influence its bioavailability, efficacy, and safety.
未来方向
属性
IUPAC Name |
3-chloro-N-(3,4-dihydro-1H-isochromen-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c14-6-5-13(16)15-8-12-7-10-3-1-2-4-11(10)9-17-12/h1-4,12H,5-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPNBVOYRKEXQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=CC=CC=C21)CNC(=O)CCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![11-cyclopropanecarbonyl-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene](/img/structure/B6429245.png)
![11-(4-methoxybenzoyl)-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene](/img/structure/B6429253.png)
![11-(4-chlorobenzoyl)-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene](/img/structure/B6429255.png)
![1-[3-({4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraen-11-yl}sulfonyl)phenyl]ethan-1-one](/img/structure/B6429265.png)
![4-({1-[(2-chlorophenyl)methanesulfonyl]piperidin-4-yl}oxy)-6-methyl-2H-pyran-2-one](/img/structure/B6429275.png)
![methyl 2-[7-(2,5-difluorophenyl)-1,4-thiazepane-4-carbonyl]benzoate](/img/structure/B6429285.png)
![methyl 2-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]benzoate](/img/structure/B6429296.png)
![N-[2-({6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]adamantane-1-carboxamide](/img/structure/B6429298.png)
![2,3,4-trifluoro-N-[2-({6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]benzamide](/img/structure/B6429305.png)
![N-{4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl}-3,5-bis(trifluoromethyl)benzamide](/img/structure/B6429315.png)
![methyl 2-{[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]carbamoyl}benzoate](/img/structure/B6429320.png)

![2-(2-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidine-3-carboxamide](/img/structure/B6429337.png)
![methyl 2-{3-[(3-cyanopyrazin-2-yl)oxy]pyrrolidine-1-carbonyl}benzoate](/img/structure/B6429345.png)